1-(6-Aminopyridin-3-yl)ethanone hydrochloride
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Overview
Description
1-(6-Aminopyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of an aminopyridine moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with ammonia, followed by reduction and acetylation to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(6-Aminopyridin-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Aminopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 1-(3-Aminopyridin-4-yl)ethanone hydrochloride
- 2-Amino-5-acetylpyridine
- 5-Acetyl-2-aminopyridine
Comparison: 1-(6-Aminopyridin-3-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
19828-21-8 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(6-aminopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-4H,1H3,(H2,8,9);1H |
InChI Key |
FVVIPVHJDKFMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N.Cl |
Origin of Product |
United States |
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